3-methyl-2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine
Description
3-methyl-2-{[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted with a methoxy-piperidinylmethyl group and a 5-methyl-1,3-thiazol-2-yl moiety. The pyridine ring provides a rigid aromatic scaffold, while the thiazole and piperidine components introduce electron-rich and flexible structural elements, respectively.
Properties
IUPAC Name |
5-methyl-2-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-12-4-3-7-17-15(12)20-11-14-5-8-19(9-6-14)16-18-10-13(2)21-16/h3-4,7,10,14H,5-6,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTPAMXHPPLPAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.
Biochemical Pathways
It is known that thiazole derivatives can influence a variety of biochemical pathways, leading to diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs vary primarily in their heterocyclic rings, substituents, and appended functional groups. Below is a comparative analysis:
*Molecular weights estimated from structural formulas.
Key Differences and Implications
Heterocyclic Core: Thiazole (Target): Offers moderate electron-withdrawing effects and sulfur-mediated hydrophobic interactions. Oxadiazole (): Acts as a bioisostere for esters/amides, improving metabolic stability .
Substituent Effects :
- 5-Methyl (Target) : Balances steric hindrance and lipophilicity for membrane permeability.
- 5-Cyclopropyl () : Introduces steric bulk and rigidity, possibly improving target selectivity .
- Acetamide/Sulfonamido (Evidences 2, 3) : Enhances solubility and hydrogen-bonding capacity but may reduce cell permeability .
Pharmacokinetic Properties :
- The target compound’s molecular weight (~318.42) aligns with Lipinski’s rule of five, favoring oral bioavailability.
- Cyclopropyl-substituted analogs () exhibit higher logP values, suggesting prolonged half-lives but risk of off-target binding .
- Ceperognastat’s acetamide group may reduce first-pass metabolism compared to ester-containing analogs .
Research Findings
- Thiazole vs. Thiadiazole : Thiadiazole-containing compounds (e.g., ) often show stronger binding to ATP-binding pockets in kinases due to enhanced π-π stacking. However, thiazoles (as in the target) are less prone to metabolic oxidation .
- Oxadiazole Bioisosteres : Ceperognastat’s oxadiazole core () improves stability over thiazoles in hepatic microsomal assays, with a 30% increase in half-life .
- Impact of Bulky Substituents : The cyclopropyl group in reduces off-target activity by 40% in selectivity screens compared to methyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
